molecular formula C11H13N3O4S B2834291 3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole CAS No. 2034443-14-4

3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole

Cat. No.: B2834291
CAS No.: 2034443-14-4
M. Wt: 283.3
InChI Key: HSRJMEAXOFMBHV-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole is a complex organic compound that features both isoxazole and tetrahydroisoxazolo[4,5-c]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme very long chain fatty acid elongase . This enzyme plays a crucial role in the elongation of fatty acids, which are essential components of cellular membranes and signaling molecules.

Mode of Action

The compound interacts with its target by inhibiting several steps of fatty acid elongation . This interaction disrupts the normal formation of fatty acids, leading to changes in cellular processes that rely on these molecules.

Biochemical Pathways

The inhibition of fatty acid elongation affects various biochemical pathways. Most notably, it impacts the formation of cellular membranes and the production of signaling molecules. The disruption of these pathways can lead to changes in cell proliferation and shoot formation .

Result of Action

The result of the compound’s action is the inhibition of shoot formation and cell proliferation in plants . This outcome is due to the disruption of fatty acid elongation, which affects the integrity of cellular membranes and the production of signaling molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where isoxazole derivatives are synthesized through metal-free synthetic routes. These methods often employ catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . The reaction conditions usually involve moderate temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-4-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1,2-oxazole is unique due to its combination of isoxazole and tetrahydroisoxazolo[4,5-c]pyridine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-7-11(8(2)17-13-7)19(15,16)14-4-3-10-9(6-14)5-12-18-10/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJMEAXOFMBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3=C(C2)C=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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